molecular formula C19H21FN2O2 B5857889 1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine

1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine

Cat. No. B5857889
M. Wt: 328.4 g/mol
InChI Key: XDEQVLZTNIFZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine, also known as FP-PA PZ or 2-FB-4'-OHPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine is not fully understood. However, it has been suggested that it may act by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine can modulate the levels of various biomolecules in the body, including cytokines, prostaglandins, and nitric oxide. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in regulating stress responses in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine in lab experiments is its high purity, which allows for accurate and reproducible results. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with 1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine. These include investigating its potential as a therapeutic agent for pain and inflammation-related disorders, as well as its potential as an antidepressant and anxiolytic agent. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine involves the reaction of 1-(2-fluorobenzyl)piperazine with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound in high purity.

Scientific Research Applications

1-(2-fluorobenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential as a therapeutic agent in various scientific research areas. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been investigated for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-18-9-5-4-6-16(18)14-21-10-12-22(13-11-21)19(23)15-24-17-7-2-1-3-8-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEQVLZTNIFZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone

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